

spectroscopic data of 5-Thiocyanatothiazol-2-amine (NMR, IR, Mass)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Thiocyanatothiazol-2-amine*

Cat. No.: B1335063

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **5-Thiocyanatothiazol-2-amine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Thiocyanatothiazol-2-amine** (CAS No. 23056-10-2). Due to the limited availability of direct experimental spectra in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. Furthermore, it details generalized experimental protocols for acquiring this data.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for **5-Thiocyanatothiazol-2-amine**. These predictions are derived from established values for aminothiazole derivatives and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The primary amine protons will likely appear as a broad singlet, and the thiazole ring proton will be a sharp singlet. The chemical shifts are influenced by the electron-withdrawing nature of the thiocyanate group and the electron-donating amino group.

Table 1: Predicted ^1H NMR Data for **5-Thiocyanatothiazol-2-amine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.5 - 8.0	Singlet	1H	Thiazole C4-H
~ 7.0 - 7.5	Broad Singlet	2H	-NH ₂ (Amino)

^{13}C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.

Table 2: Predicted ^{13}C NMR Data for **5-Thiocyanatothiazol-2-amine**

Chemical Shift (δ) ppm	Assignment
~ 170 - 175	Thiazole C2 (-C-NH ₂)
~ 145 - 150	Thiazole C5 (-C-SCN)
~ 110 - 115	Thiazole C4
~ 105 - 110	Thiocyanate (-SCN)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amino and thiocyanate functional groups, as well as vibrations from the thiazole ring.

Table 3: Predicted IR Absorption Bands for **5-Thiocyanatothiazol-2-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium	N-H stretch (asymmetric and symmetric)
2160 - 2120	Strong	-SCN stretch (thiocyanate)
1650 - 1580	Medium	N-H bend (primary amine)
1550 - 1450	Medium	C=N and C=C stretch (thiazole ring)
1335 - 1250	Medium	C-N stretch (aromatic amine)

Mass Spectrometry (MS)

The mass spectrum, likely acquired using a soft ionization technique like Electrospray Ionization (ESI), is expected to show a prominent protonated molecular ion peak $[M+H]^+$.

Table 4: Predicted Mass Spectrometry Data for **5-Thiocyanatothiazol-2-amine**

m/z Ratio	Proposed Fragment Ion	Notes
158.98	$[M+H]^+$	Protonated molecular ion ($C_4H_4N_3S_2^+$)
132.00	$[M+H - CN]^+$	Loss of the cyanide radical
100.03	$[M+H - SCN]^+$	Loss of the thiocyanate group

Experimental Protocols

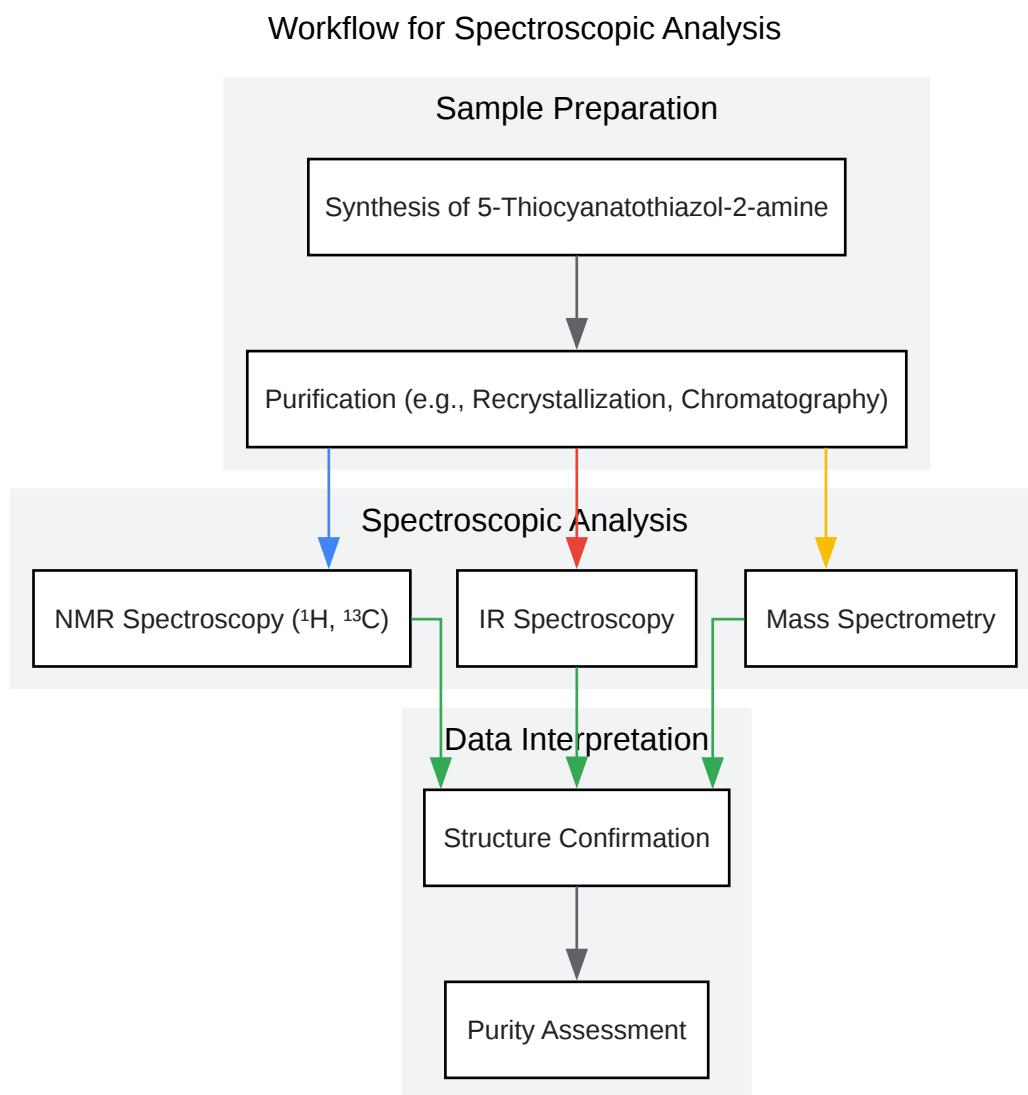
The following are generalized protocols for the spectroscopic analysis of **5-Thiocyanatothiazol-2-amine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay.

IR Spectroscopy


- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} . Perform a background scan prior to the sample scan.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).
- Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. Set the mass range to scan from m/z 50 to 500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **5-Thiocyanatothiazol-2-amine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **5-Thiocyanatothiazol-2-amine**.

This guide provides a foundational understanding of the expected spectroscopic properties of **5-Thiocyanatothiazol-2-amine** and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this compound in their studies.

- To cite this document: BenchChem. [spectroscopic data of 5-Thiocyanatothiazol-2-amine (NMR, IR, Mass)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1335063#spectroscopic-data-of-5-thiocyanatothiazol-2-amine-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com